氯阿曲霉醇

描述

Chloroatranol Description

Chloroatranol is a compound identified as a significant allergen found in oak moss absolute, which is a natural extract commonly used in perfumes. It has been recognized as a potent allergen that can cause allergic reactions in individuals sensitized to it, even at very low concentrations . Oak moss absolute has been used for its fragrance, but due to the presence of allergenic components like chloroatranol, it has become a subject of concern .

Synthesis Analysis

While the provided papers do not detail the synthesis of chloroatranol, it is known to be a degradation product of chloroatranorin, which is a constituent of oak moss absolute . The synthesis of related compounds, such as chlorins which are structurally similar to chlorophyll, involves derivatization of porphyrins, suggesting that complex organic synthesis techniques may be applicable for chloroatranol as well .

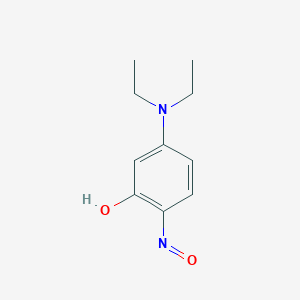

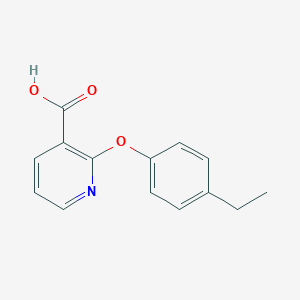

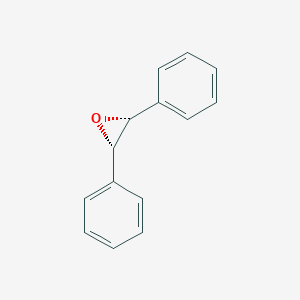

Molecular Structure Analysis

The molecular structure of chloroatranol is not explicitly discussed in the provided papers. However, it is a degradation product of chloroatranorin, which implies that its structure is likely to be complex and organic in nature, similar to other natural fragrance compounds .

Chemical Reactions Analysis

Chloroatranol is known to elicit allergic reactions at very low levels of exposure, indicating that it is highly reactive with human immune systems . The papers provided do not discuss other chemical reactions involving chloroatranol, but its allergenic properties are a significant area of study .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroatranol are not directly discussed in the provided papers. However, its high potency as an allergen and its presence in oak moss absolute suggest that it is a stable compound capable of being incorporated into perfumes and withstanding the manufacturing process . Its allergenic potency has been quantified in various studies, with reactions observed at concentrations as low as 0.2 ppm .

Relevant Case Studies

Several case studies have been conducted to assess the allergenic potential of chloroatranol. In one study, all test subjects sensitized to chloroatranol developed allergic reactions when exposed to solutions containing the compound, with a median elicitation day of 4 . Another study compared the allergenic potential of chloroatranol to atranol, another allergen in oak moss absolute, and found that both contribute to the clinical problems seen in sensitized individuals . Additionally, the presence of chloroatranol in consumer products such as perfumes has been investigated, revealing its widespread use and the need for regulatory measures .

科学研究应用

香氛中的致敏性

- 引发反应谱研究: 发现氯阿曲霉醇是一种高效的过敏原,会引起对其敏感的个体出现过敏反应。剂量反应引发研究强调了其在香氛过敏中的重要作用 (Johansen 等人,2003 年).

- 与阿曲霉醇的比较: 另一项研究比较了氯阿曲霉醇与阿曲霉醇(橡木苔中另一种过敏原)的引发潜力。它得出结论,两者均会导致香料过敏性接触性皮炎,而氯阿曲霉醇显示出更高的引发效力 (Johansen 等人,2006 年).

化妆品中的过敏原减少

- 减少橡木苔中的氯阿曲霉醇: 一项针对接触橡木苔过敏受试者的研究测试了对氯阿曲霉醇含量降低的样品的反应。研究结果表明,即使含量降低,氯阿曲霉醇仍然可以引发过敏反应 (Mowitz 等人,2014 年).

化学分析和检测

- 产品中的含量分析: 对各种香水和淡香水中的氯阿曲霉醇含量进行的调查显示,它在这些产品中普遍存在,这突出了其在引起橡木苔过敏中的作用 (Rastogi 等人,2004 年).

- 化妆品中的电化学检测: 一项研究开发了一种使用高效液相色谱法和电化学检测来测定化妆品中氯阿曲霉醇的方法 (Boeye 等人,2017 年).

安全和危害

未来方向

Given the allergenic properties of Chloroatranol, efforts are being made to reduce its presence in products. For instance, an enzyme-based protocol has been developed to convert Chloroatranol into a hydrosoluble dimeric material, which can then be easily separated from the absolute by liquid–liquid extraction . This process represents a sustainable alternative to conventional techniques and could be a promising direction for future research and development .

属性

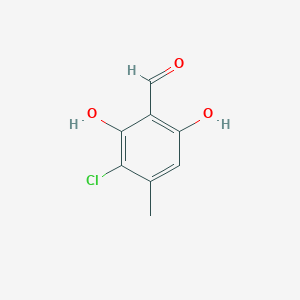

IUPAC Name |

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTAGSGSURFFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423784 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

CAS RN |

57074-21-2 | |

| Record name | 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-2-nitroprop-1-enyl]naphthalene](/img/structure/B106152.png)